Product packaging for Ethyl dichlorothiophosphate(Cat. No.:CAS No. 14998-64-2)

Ethyl dichlorothiophosphate

Cat. No.: B1143645
CAS No.: 14998-64-2
M. Wt: 179.01
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Description

Contextualizing Organophosphorus and Organothiophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are integral to various applications, from pesticides to pharmaceuticals. wikipedia.org Organothiophosphates are a specific subclass of organophosphorus compounds where at least one oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom. wikipedia.org This substitution of oxygen with sulfur can lead to altered reactivity and biological activity, a characteristic that is extensively exploited in the development of insecticides. wikipedia.org The P=S bond in many organothiophosphates is converted to the more toxic P=O bond within the target insect, while this conversion is slower in mammals, contributing to selective toxicity. wikipedia.org

The field of organophosphorus chemistry is extensive, encompassing a wide array of compounds with diverse structures and applications. mdpi.com These compounds serve as crucial starting materials and intermediates in a multitude of synthetic reactions. mdpi.com The synthesis of these molecules, including chiral variants, remains an area of active research. mdpi.com

Significance of Ethyl Dichlorothiophosphate as a Chemical Probe and Intermediate

This compound (C₂H₅Cl₂OPS) is a colorless to pale yellow liquid with a distinct pungent odor. cymitquimica.com It serves as a critical intermediate in the synthesis of a variety of other organophosphorus compounds. google.comlookchem.comhomesunshinepharma.com Its utility stems from the two reactive chlorine atoms attached to the phosphorus center, which can be readily displaced by nucleophiles, allowing for the introduction of various functional groups. georganics.sk This reactivity makes it a versatile building block in organic synthesis.

For instance, this compound is a precursor in the production of certain insecticides and herbicides. cymitquimica.comgoogle.comalfa-industry.com Its reaction with alcohols or phenols leads to the formation of new thiophosphate esters, a class of compounds with significant biological activity. google.com Researchers have utilized this compound to synthesize novel cyclic thiophosphates with potential fungicidal properties. tandfonline.com The controlled reaction of this compound with specific alcohols and other reagents allows for the creation of complex molecules with tailored functionalities. tandfonline.com

The compound's reactivity also makes it a valuable chemical probe to study reaction mechanisms and to develop new synthetic methodologies. researchgate.net Its electrophilic nature allows it to react with a range of nucleophiles, providing insights into the fundamental principles of organophosphorus chemistry. georganics.sk

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₂H₅Cl₂OPS chemsrc.com
Molecular Weight 179.01 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Boiling Point 55-68 °C at 10 mmHg sigmaaldrich.comchemicalbook.com
Density 1.353 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.504 chemsrc.comsigmaaldrich.com
CAS Number 1498-64-2 sigmaaldrich.com

Scope and Objectives of Advanced Research on the Compound

Current and future research on this compound is focused on several key areas. A primary objective is the development of more efficient and environmentally benign synthetic routes to the compound itself and its derivatives. This includes exploring novel catalysts and reaction conditions to improve yields and reduce waste. google.com

Another significant area of research is the expansion of its synthetic applications. mdpi.com Chemists are continually exploring new reactions where this compound can serve as a key building block for the synthesis of complex molecules with potential applications in medicine and materials science. wikipedia.orgmdpi.com This includes the design and synthesis of novel organophosphorus ligands for catalysis and the creation of new flame retardants.

Furthermore, there is ongoing interest in studying the reaction kinetics and mechanisms involving this compound. researchgate.net A deeper understanding of its reactivity will enable more precise control over chemical transformations and the design of more effective synthetic strategies. The study of its mutagenicity and other biological activities also remains an important aspect of research. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5Cl2OPS B1143645 Ethyl dichlorothiophosphate CAS No. 14998-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-ethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMODMOZAUKBGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OPS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061733
Record name O-Ethyl dichlorothiophosphate
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Molecular Weight

179.00 g/mol
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CAS No.

1498-64-2
Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name O-Ethyl dichlorothiophosphate
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Record name O-ethyl dichlorothiophosphate
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Synthetic Methodologies and Precursor Chemistry

Classical and Emerging Synthetic Routes to Ethyl Dichlorothiophosphate

The production of this compound has traditionally relied on well-established esterification reactions. However, the broader field of organophosphate synthesis is continually evolving, with novel phosphorylation methods offering potential for future applications.

Esterification Reactions of Thiophosphoryl Chloride Derivatives

The most common and classical method for synthesizing O-ethyl dichlorothiophosphate is the direct esterification of thiophosphoryl chloride (PSCl₃) with ethanol. google.com This reaction involves the nucleophilic attack of the oxygen atom of ethanol on the phosphorus atom of thiophosphoryl chloride, leading to the displacement of one chlorine atom and the formation of an ester linkage, with the concurrent release of hydrogen chloride (HCl). google.comchemguide.co.uk

The reaction is typically carried out by heating a mixture of thiophosphoryl chloride and ethanol. google.com To improve the yield and control the reaction, it is often conducted in the presence of a solvent. A variety of solvents can be used, with chlorinated hydrocarbons and other inert solvents being common choices. For example, one patented method describes heating thiophosphoryl chloride and absolute ethanol under reflux in a solvent like tertiary butyl chloride for several hours. google.com Following the reaction, the solvent is distilled off, and the desired product, this compound, is purified by fractional distillation. google.com The yield of this process can be quite high, with some examples reporting yields of over 80%. google.com

Below is a table summarizing the reaction conditions and yields from a patented synthetic method.

ReactantsSolventReaction Time (hours)Yield (%)Reference
Thiophosphoryl chloride, Absolute ethanolTertiary butyl chloride882 google.com
Thiophosphoryl chloride, Absolute ethanolChloroform772 google.com
Thiophosphoryl chloride, Absolute ethanolMethylene dichlorideNot specified76 google.com

Table 1: Synthesis of O-Ethyl Dichlorothiophosphate via Esterification of Thiophosphoryl Chloride

Novel Phosphorylation Approaches

While the classical esterification of thiophosphoryl chloride remains a primary route to this compound, the field of phosphorylation is an active area of research, with new methods continually being developed for the formation of phosphorus-containing compounds. nih.govnih.gov These novel approaches, while not yet standard for the synthesis of this compound, represent the cutting edge of organophosphorus chemistry and could offer future alternative synthetic pathways.

One area of innovation is in catalytic phosphorylation. Research has demonstrated the potential of photocatalytic methods for tyrosine phosphorylation, which proceeds through a radical Arbuzov-type mechanism under mild, redox-neutral conditions. nih.gov Another approach involves the use of biocatalysts. Enzymes, such as phosphotriesterases, have been shown to selectively synthesize chiral organophosphothioates from prochiral precursors, highlighting the potential for enzymatic methods in producing highly specific organophosphorus compounds. nih.gov These emerging techniques underscore a move towards more selective and efficient phosphorylation reactions. nih.govnih.gov

Functional Group Interconversions and Derivatization Strategies

This compound is a valuable intermediate due to the reactivity of its P-Cl bonds, which allows for a range of derivatization reactions.

Halogen Exchange Reactions (e.g., Fluorination)

Halogen exchange reactions are a fundamental type of transformation in which one halogen is replaced by another. tcichemicals.com In the context of this compound, the chlorine atoms can potentially be replaced by other halogens, such as fluorine, to generate new organophosphorus compounds with different reactivity and properties. Fluorinating agents are broadly classified as either nucleophilic or electrophilic, each with its own specific applications and reaction mechanisms. tcichemicals.com While specific examples of the fluorination of this compound are not extensively detailed in readily available literature, the general principles of halogen exchange on similar organophosphorus compounds are well-established.

Nucleophilic Substitution Pathways for P-S and P-O Bond Formation

The two chlorine atoms on the phosphorus center of this compound are excellent leaving groups, making the compound highly susceptible to nucleophilic attack. This reactivity is the basis for its utility as a precursor in the synthesis of a wide array of more complex organothiophosphates.

Nucleophiles, which are electron-rich species, can readily displace the chloride ions, leading to the formation of new P-O or P-S bonds. sapub.orgyoutube.com For instance, this compound can be reacted with a second alcohol or a phenoxide to form a di-ester, or with a thiol to introduce a sulfur-containing moiety. google.com These reactions typically proceed via a concerted Sₙ2-type mechanism or a stepwise pathway, depending on the nature of the nucleophile and the reaction conditions. sapub.org

A practical application of this reactivity is in the synthesis of various pesticides and other biologically active molecules. For example, this compound serves as a starting material in the multi-step synthesis of the insecticide triazophos. nih.gov In this synthesis, it is first reacted with 1-phenyl-3H-1,2,4-triazol to form an intermediate, O-ethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) chlorothiophosphate, demonstrating the formation of a new P-O bond. nih.gov This intermediate can then be further reacted with other nucleophiles to complete the synthesis of the final product. nih.gov Similarly, it has been used in the preparation of haptens for immunoassays of pesticides like diazinon, where it is reacted with a pyrimidone derivative. juniperpublishers.com

Green Chemistry Approaches in Organothiophosphate Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly chemical processes, a concept known as green chemistry. europeanreview.orgnih.gov This has also extended to the synthesis of organothiophosphates, with research focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

For the synthesis of related compounds like O,O-diethyl thiophosphoryl chloride, greener methods have been proposed. One such method involves the reaction of O,O-diethyl dithiophosphate with chlorine gas, first at a low temperature and then at a higher temperature to ensure complete reaction of the starting material. patsnap.com This process is described as being more environmentally friendly and resulting in a high-purity product. patsnap.com Another approach utilizes phosphorus pentasulfide and ethanol, followed by chlorination, with specific catalysts and conditions designed to improve the environmental profile of the synthesis. patsnap.comgoogle.com

More broadly, the principles of green chemistry are being applied to organophosphate synthesis through the exploration of solvent-free reaction conditions and the use of biocatalysis. mdpi.comnih.gov Solvent-free synthesis of metal thiophosphates has been achieved through chemical exchange reactions at moderate temperatures, which benefits from the elimination of volatile and often hazardous solvents. mdpi.com Biocatalytic methods, using enzymes to carry out specific chemical transformations, offer the potential for highly selective and efficient synthesis under mild conditions, further contributing to the goals of green chemistry. nih.gov

Electrocatalytic and Solvent-Free Methodologies

Recent advancements in organophosphorus chemistry have highlighted the potential of electrocatalysis and solvent-free conditions to create more sustainable synthetic pathways. rsc.orgd-nb.info While specific research on the electrocatalytic synthesis of this compound is still emerging, the principles can be extrapolated from the synthesis of other organophosphorus compounds. d-nb.infonih.gov

Electrocatalytic Synthesis:

Electrosynthesis is recognized as a creative and green method for preparing organophosphorus compounds. d-nb.infonih.gov This technique utilizes electricity to drive chemical reactions, often with the aid of a catalyst to improve efficiency and selectivity. For the synthesis of compounds analogous to this compound, electrochemical methods have been employed for forming phosphorus-carbon and phosphorus-heteroatom bonds. d-nb.infonih.gov

A hypothetical electrocatalytic approach to this compound could involve the anodic oxidation of a suitable phosphorus precursor in the presence of an ethanol source and a chloride donor. The use of an electrocatalyst could potentially lower the activation energy of the reaction and enable milder reaction conditions compared to traditional methods. rsc.org

Key Research Findings in Electrocatalytic Organophosphorus Synthesis:

Catalyst TypeReactantsProduct TypeKey Advantages
Nickel complexesAlkenes, PhosphonatesVinylphosphonatesUse of inexpensive and readily available metal. d-nb.info
Silver catalystAlkynes, Alkenes, Aryl compounds, Dialkyl phosphonatesVarious C-P bonded compoundsEnables coupling reactions at room temperature. nih.gov
Metal-freeThiazoles, Diarylphosphine oxidesThiazole phosphine oxidesAvoids the use of external metals or oxidants. d-nb.info

Solvent-Free Synthesis:

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. researchgate.net These reactions are often facilitated by techniques such as ball-milling or by conducting the reaction in a melt of the reactants. researchgate.net For organophosphorus compounds, solvent-free methodologies have been shown to be effective, offering benefits like operational simplicity and cost-effectiveness. researchgate.net

A solvent-free approach to synthesizing this compound could involve the direct reaction of thiophosphoryl chloride with ethanol under controlled temperature conditions, potentially with a solid-supported catalyst to enhance reactivity and selectivity. A single-reagent-driven method for synthesizing primary thioamides from arylaldoximes using thiophosphoryl chloride under solvent-free conditions has been reported, demonstrating the feasibility of such approaches with this key precursor. organic-chemistry.org

Sustainable Synthesis Considerations and Atom Economy

The principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes. yale.eduacs.orgnih.gov Key considerations for the synthesis of this compound include waste prevention, the use of less hazardous chemicals, and maximizing atom economy. yale.eduacs.org

Sustainable Synthesis Considerations:

Use of Renewable Feedstocks: Exploring bio-based sources for ethanol could enhance the sustainability of the synthesis.

Catalysis: Employing catalytic reagents over stoichiometric ones is a fundamental principle of green chemistry that can significantly reduce waste. yale.eduacs.org

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes the environmental and economic impact of energy consumption. yale.edu

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. ohmbound.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100.

The traditional synthesis of this compound proceeds via the following reaction:

PSCl₃ + C₂H₅OH → C₂H₅OP(S)Cl₂ + HCl

Calculation of Atom Economy:

CompoundMolecular Weight ( g/mol )
Thiophosphoryl chloride (PSCl₃)169.4
Ethanol (C₂H₅OH)46.07
Total Reactants 215.47
This compound (C₂H₅OP(S)Cl₂)179.04
Hydrogen chloride (HCl)36.46

Atom Economy (%) = (Molecular Weight of C₂H₅OP(S)Cl₂ / Total Molecular Weight of Reactants) x 100 = (179.04 / 215.47) x 100 ≈ 83.1%

An atom economy of 83.1% indicates that a significant portion of the reactant atoms are incorporated into the desired product. However, the generation of hydrogen chloride as a byproduct is a drawback. Ideally, a 100% atom-economical reaction, such as an addition reaction, would be the most sustainable approach, where all reactant atoms are incorporated into the final product. ohmbound.com Future research into alternative synthetic pathways for this compound should aim to improve upon this value by designing reactions that minimize or eliminate the formation of byproducts.

Reaction Mechanisms and Chemical Reactivity

Hydrolysis Kinetics and Mechanisms

The hydrolysis of ethyl dichlorothiophosphate involves the substitution of its chlorine atoms with hydroxyl groups. The mechanism of this process, particularly under alkaline conditions, has been a subject of detailed study for analogous organophosphorus compounds.

Alkaline Hydrolysis Pathways: Multistep vs. One-Step Mechanisms

The alkaline hydrolysis of organothiophosphate esters can proceed through different mechanistic pathways. The reaction pathway is largely dependent on the nature of the substrate and the reaction conditions. Generally, two primary mechanisms are considered:

One-Step Direct Displacement Mechanism: This pathway is analogous to a concerted Sₙ2 reaction. The nucleophile (hydroxide ion) attacks the phosphorus center, and the leaving group (chloride ion) departs simultaneously through a single pentacoordinate transition state.

Multistep Addition-Elimination Mechanism: This pathway involves the initial formation of a stable or transient pentacoordinate intermediate (a trigonal bipyramidal phosphorane). This intermediate then undergoes subsequent elimination of the leaving group to form the final product.

For many phosphotriester and thiophosphate compounds, the hydrolysis of P-O and P-S bonds is often consistent with a one-step, direct displacement mechanism. However, alternative multistep pathways involving a pentavalent intermediate have also been confirmed for the hydrolysis of both P-O and P-S bonds in various organophosphorus pesticides.

Influence of Incoming Group Conformation on Reaction Pathways

Theoretical studies on the alkaline hydrolysis of various organophosphorus and organothiophosphate compounds have revealed that the conformation of the incoming nucleophile plays a crucial role in determining the reaction mechanism. The orientation of the attacking hydroxide (B78521) ion relative to the substrate can dictate whether the reaction proceeds through a concerted one-step pathway or a multistep pathway characterized by a pentavalent intermediate. This influence of the nucleophile's orientation highlights the complexity of the potential energy surface for these reactions and demonstrates that subtle conformational factors can lead to qualitatively different reaction pathways.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, leading to the substitution of one or both chlorine atoms. These reactions are fundamental to the synthesis of a wide range of other organophosphorus compounds.

Reactivity with Diverse Nucleophiles (e.g., Anilines, Alcohols)

Anilines: The reactions of ethyl chlorothiophosphates with anilines have been studied kinetically. These reactions typically occur in a concerted fashion, where the aniline nitrogen attacks the phosphorus center. The reactivity is influenced by the electronic properties of substituents on the aniline ring.

Alcohols: While specific kinetic studies on the reaction of this compound with alcohols are not extensively detailed in the available literature, the general reaction involves a nucleophilic attack by the alcohol's oxygen atom on the phosphorus center. This results in the formation of a new P-O bond and the elimination of hydrogen chloride. The reaction is analogous to the formation of esters from acyl chlorides.

Kinetic Studies and Transition State Analysis

Kinetic investigations into the aminolysis of related aryl ethyl chlorothiophosphates with anilines in acetonitrile provide significant insight into the transition state of the reaction. Studies utilizing deuterated aniline nucleophiles (XC₆H₄ND₂) have been particularly informative.

A concerted mechanism involving a partial frontside attack through a hydrogen-bonded, four-center-type transition state has been proposed. This is supported by the observed primary kinetic isotope effects (kH/kD). For a related ethyl Y-phenyl chlorothiophosphate reacting with X-anilines, the kH/kD values were found to be in the range of 1.06–1.27. The large negative ρₓ values (-3.1 to -3.4) and large βₓ values (1.1-1.2) are characteristic of anilinolysis reactions of thiophosphates with a chloride leaving group. These parameters suggest a significant degree of bond formation in the transition state.

Kinetic Data for the Reaction of a Related Ethyl Y-Phenyl Chlorothiophosphate with X-Anilines
ParameterValue RangeInterpretation
Primary Kinetic Isotope Effect (kH/kD)1.06–1.27Suggests a concerted mechanism with a four-center, hydrogen-bonded transition state.
Hammett Reaction Constant (ρX)-3.1 to -3.4Indicates a buildup of positive charge on the nucleophilic nitrogen atom in the transition state.
Brønsted Coefficient (βX)1.1–1.2Suggests a high degree of bond formation between the nucleophile and the phosphorus center in the transition state.

Regioselectivity and Stereochemical Aspects

Regioselectivity: In this compound, the two chlorine atoms are chemically equivalent. Therefore, in a reaction with one equivalent of a nucleophile, the substitution of the first chlorine atom is not regioselective. The reaction occurs at the single electrophilic phosphorus center.

Stereochemistry: The phosphorus atom in this compound is achiral. However, understanding the stereochemical course of nucleophilic substitution at the thiophosphoryl center is crucial for reactions involving chiral analogues. Studies on related cyclic diastereomeric thiophosphoryl chlorides have shown that nucleophilic displacement reactions, including hydrolysis, methanolysis, and aminolysis, generally proceed with inversion of configuration at the phosphorus atom. nih.gov This stereochemical outcome is consistent with a direct Sₙ2-type mechanism at phosphorus (Sₙ2-P), which involves a backside attack by the nucleophile. nih.gov This suggests that if a chiral variant of this compound were to undergo nucleophilic substitution, it would likely proceed with a Walden inversion at the phosphorus center.

Oxidative and Reductive Transformations

The phosphorus-sulfur double bond (P=S) and the phosphorus-chlorine (P-Cl) bonds in this compound are the primary sites of oxidative and reductive transformations. The nature of the attacking reagent dictates the reaction pathway and the resulting products.

Thio-oxidation Processes and Isomerization Pathways

Thio-oxidation of this compound involves the oxidation of the sulfur atom, which can lead to the formation of the corresponding oxo-analogue, ethyl dichlorophosphate. This transformation is significant as it alters the reactivity and biological activity of the parent compound. The generally accepted mechanism for the oxidation of phosphorothionates involves an initial attack on the sulfur atom by an oxidizing agent, such as a peracid. This can lead to the formation of a transient, highly reactive intermediate which then rearranges to the more stable phosphoryl (P=O) bond.

A crucial aspect of the chemistry of thiono-organophosphates is their propensity to undergo thiono-thiolo isomerization . This rearrangement involves the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom, converting a thionoester (P=S, -O-R) to a thioloester (P=O, -S-R). While this isomerization is often thermally induced, it can also be influenced by the presence of certain reagents and solvents. For organothiophosphates, this isomerization can be a competing pathway during other chemical transformations. The mechanism is believed to proceed through an intramolecular pathway, and the rate of isomerization is dependent on the structure of the organophosphate and the reaction conditions.

TransformationReactant/ConditionProductKey Features
Thio-oxidation Peroxy acids (e.g., m-CPBA)Ethyl dichlorophosphateConversion of P=S to P=O
Thiono-thiolo Isomerization Heat or specific catalystsS-Ethyl dichlorothiophosphateIntramolecular rearrangement of the ethyl group from oxygen to sulfur

Pathways in the Presence of Various Oxidizing/Reducing Agents

The reaction of this compound with different oxidizing and reducing agents leads to a variety of products, reflecting the compound's versatile reactivity.

Oxidizing Agents:

Strong oxidizing agents can lead to the cleavage of the P-S bond and the formation of phosphorus oxides. The reaction with agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can be vigorous and may result in the decomposition of the molecule. Under controlled conditions, partial oxidation to ethyl dichlorophosphate can be achieved. For instance, the use of milder oxidizing agents can favor the conversion of the thiono group to the oxo group without extensive degradation.

Oxidizing AgentExpected Product(s)Reaction Conditions
Potassium Permanganate (KMnO₄)Ethyl dichlorophosphate, Phosphorus oxides, Sulfate (B86663)Vigorous, potentially leading to decomposition
Nitric Acid (HNO₃)Ethyl dichlorophosphate, Nitrogen oxides, Sulfuric acidStrong acid and oxidizing conditions, can be explosive quora.comyoutube.comyoutube.com
Hydrogen Peroxide (H₂O₂)Ethyl dichlorophosphateMilder oxidation, may require catalysis

Reducing Agents:

The reduction of this compound can proceed via different pathways depending on the reducing agent employed. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the P=S group and cleave the P-Cl bonds, potentially leading to the formation of highly toxic and flammable phosphine gas (PH₃) ic.ac.ukwikipedia.orgorganicreactions.orgmasterorganicchemistry.comcommonorganicchemistry.com. Milder reducing agents, like sodium amalgam, are typically used for the reduction of organic functional groups and may have limited reactivity with the thiophosphate moiety under standard conditions. The reduction of the P-Cl bonds is also a possible pathway, leading to the formation of ethyl thiophosphonites.

Reducing AgentExpected Product(s)Key Features
Lithium Aluminum Hydride (LiAlH₄)Ethylphosphine, Phosphine, Ethanol, Lithium and Aluminum saltsPowerful, non-selective reduction
Sodium Amalgam (Na/Hg)Limited reactivity under standard conditionsTypically used for reduction of carbonyls and other organic functional groups doubtnut.com

Advanced Reaction Pathways in Complex Chemical Systems

In more complex chemical systems, this compound can participate in a variety of named reactions characteristic of organophosphorus chemistry, leading to the formation of new carbon-phosphorus bonds and more elaborate molecular architectures.

The Arbuzov reaction is a cornerstone of organophosphorus synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ucla.eduwikipedia.orgyoutube.comorganic-chemistry.orgjk-sci.comnih.gov. While this compound itself is a phosphorodichloridothioate and not a phosphite, its derivatives can potentially undergo Arbuzov-type rearrangements. For instance, after substitution of the chlorine atoms with alkoxy groups, the resulting thiophosphite ester could rearrange to a phosphonothiolate.

The Perkow reaction offers a pathway to vinyl phosphates from the reaction of trialkyl phosphites with α-haloketones wikipedia.orgchemeurope.comresearchgate.net. The high reactivity of the P-Cl bonds in this compound allows for its use as a precursor to trialkoxythiophosphites, which could then potentially engage in Perkow-type reactions with suitable carbonyl compounds.

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, aldehyde, or ketone to form α-amino or α-hydroxy phosphonates wikipedia.orgresearchgate.netmdpi.comeurekaselect.comnih.gov. This compound can be a starting material for the synthesis of dialkyl thiophosphites, which could then be utilized in Pudovik-type additions, expanding the scope of accessible organophosphorus compounds.

These advanced reaction pathways highlight the potential of this compound as a versatile building block in the synthesis of a wide array of organophosphorus compounds with diverse applications.

Computational and Theoretical Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to describing the electronic distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure of organophosphorus compounds. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), are used to perform geometry optimization. nih.govresearchgate.net This process finds the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. nih.gov From these optimized geometries, key parameters like bond lengths, bond angles, and dihedral angles can be determined with high accuracy.

The stability of ethyl dichlorothiophosphate can be assessed by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. nih.govsemanticscholar.org A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. nih.gov

Table 1: Representative Geometric Parameters of this compound Calculated by DFT This table presents typical data obtained from DFT calculations for illustrative purposes.

ParameterAtom Pair/TripletCalculated Value
Bond Length P=S~1.92 Å
P-Cl~2.04 Å
P-O~1.59 Å
O-C~1.45 Å
Bond Angle Cl-P-Cl~102°
S=P-O~115°
P-O-C~120°

Table 2: Representative Electronic Properties of this compound from DFT Calculations This table presents typical data obtained from DFT calculations for illustrative purposes.

PropertyCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of experimental data in the theoretical framework. These methods provide a rigorous approach to studying the bonding properties and energetics of molecules. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the electron density obtained from ab initio calculations to characterize the nature of chemical bonds. arxiv.org This analysis can distinguish between covalent and ionic interactions by examining the topological properties of the electron density at specific points, known as bond critical points. arxiv.org

Energetics, such as the heat of formation and reaction energies, can also be computed with high accuracy using ab initio methods. These calculations are crucial for determining the thermodynamic feasibility of chemical processes involving this compound.

Table 3: Representative QTAIM Bonding Properties for this compound This table presents typical data obtained from ab initio calculations for illustrative purposes.

BondElectron Density at BCP (ρ)Laplacian of Electron Density (∇²ρ)Bond Character
P=SHighNegativeCovalent
P-ClModerateSlightly PositivePolar Covalent
P-OHighNegativePolar Covalent

Mechanistic Elucidation through Computational Simulations

Computational simulations are indispensable for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

A potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. youtube.combohrium.com By exploring the PES, chemists can map the most likely pathways for a chemical reaction. wayne.edu Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. youtube.com For this compound, PES analysis can be used to investigate reactions such as hydrolysis or aminolysis. rsc.org The reaction pathway, or intrinsic reaction coordinate (IRC), connects these stationary points, providing a detailed picture of the geometric changes that occur as the reaction progresses from reactants to products. scirp.org

Table 4: Representative Relative Energies of Stationary Points on a Reaction Pathway This table illustrates hypothetical energy values for a reaction involving this compound.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State+15.5
Intermediate-5.2
Products-20.8

The transition state is the highest energy point along the lowest energy reaction path and represents the critical bottleneck of a reaction. youtube.comyoutube.com Locating the transition state structure is a key goal of computational reaction studies, as it allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. researchgate.netscirp.org This information is vital for understanding and predicting reaction rates and kinetics.

Once the transition state is identified, reaction dynamics simulations can provide further insights into the motion of atoms during the chemical transformation. ox.ac.uk These simulations can reveal whether a reaction proceeds directly from the transition state to products or if it involves more complex, dynamic pathways.

Table 5: Representative Calculated Activation Energies for Reactions of this compound This table presents hypothetical activation energies for illustrative purposes.

Reaction TypeNucleophileActivation Energy (Ea) (kcal/mol)
HydrolysisH₂O25.4
AminolysisNH₃18.7

Advanced Modeling Techniques in Organothiophosphate Chemistry

The study of organothiophosphate chemistry often extends beyond isolated molecules to more complex environments. Advanced modeling techniques are employed to address these complexities. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to study reactions in solution or within an enzyme's active site. mdpi.com In this approach, the reactive center (e.g., the this compound molecule and the reacting species) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., solvent molecules or the protein) is described using a more computationally efficient molecular mechanics force field. mdpi.com

Molecular Dynamics (MD) simulations are another powerful tool used to study the behavior of organothiophosphates over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, diffusion, and interactions with other molecules, which is crucial for understanding their behavior in biological and environmental systems. mdpi.comresearchgate.net These advanced techniques are essential for bridging the gap between theoretical models and real-world chemical phenomena.

Molecular Dynamics Simulations for Solvent Effects and Conformation

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide profound insights into its conformational dynamics and the influence of different solvent environments on its structure and behavior. By simulating the interactions between the this compound molecule and surrounding solvent molecules over time, researchers can observe how the compound flexes, rotates, and adopts various shapes. drugdesign.orgnih.gov

The choice of solvent is critical in chemical processes, and MD simulations can elucidate solvent effects at a molecular level. nih.govillinois.edu For instance, simulations can be run with this compound in various solvents, such as water, ethanol, or a nonpolar solvent like hexane, to observe how the solvent molecules arrange themselves around the solute and how this ordering affects the conformational preferences of this compound. valencelabs.com These simulations can reveal key information about solute-solvent interactions, such as hydrogen bonding or van der Waals forces, which dictate the solubility and reactivity of the compound.

Conformational analysis is another key application of MD simulations for this compound. nih.govmdpi.com The molecule possesses several rotatable bonds, allowing it to exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations as well as the energy barriers between them. drugdesign.org This information is crucial for understanding its chemical reactivity, as the accessibility of reactive sites can be highly dependent on the molecule's three-dimensional shape.

To illustrate the potential findings from such a study, a hypothetical data table is presented below. This table summarizes the results of a simulated conformational analysis of this compound in different solvents.

Hypothetical Results of MD Simulations for this compound
SolventDominant ConformerDihedral Angle (P-S-C-C)Calculated Solvation Free Energy (kcal/mol)
WaterGauche65°-5.8
EthanolAnti175°-4.2
HexaneGauche70°-1.5

Quantitative Structure-Reactivity/Retention Relationships (QSRR)

Quantitative Structure-Reactivity/Retention Relationships (QSRR) are computational models that aim to correlate the chemical structure of a compound with its reactivity or chromatographic retention time. fiveable.mebionity.comslideshare.net For this compound and its analogues, QSRR models can be developed to predict their behavior in various chemical reactions or analytical separations. nih.govtandfonline.com These models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov

In a QSRR study focused on reactivity, the model would attempt to establish a mathematical relationship between these descriptors and an experimentally determined measure of reactivity, such as a reaction rate constant. bionity.com For example, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges, and steric parameters could be used to predict the susceptibility of this compound to nucleophilic attack.

Alternatively, in the context of chromatography, a QSRR model would correlate molecular descriptors with the retention time of this compound on a specific chromatographic column. dntb.gov.uaresearchgate.net This can be particularly useful for predicting the elution behavior of related compounds, aiding in method development and the identification of unknown substances. Descriptors such as molecular weight, logP (a measure of lipophilicity), and polar surface area are often employed in such models. nih.gov

A hypothetical QSRR model for predicting the retention time of a series of thiophosphate compounds, including this compound, is presented in the table below.

Hypothetical QSRR Model for Chromatographic Retention Time
CompoundMolecular Weight (g/mol)LogPPolar Surface Area (Ų)Predicted Retention Time (min)
This compound176.032.142.58.2
Mthis compound161.991.642.57.1
Propyl dichlorothiophosphate190.062.642.59.3

Chemoinformatics and Machine Learning for Chemical Discovery

Chemoinformatics combines chemistry, computer science, and information technology to analyze and manage large sets of chemical data. nih.govlongdom.orgsupabase.co When coupled with machine learning, it becomes a powerful tool for chemical discovery, enabling the prediction of properties and activities of novel compounds. nih.govacs.org In the context of this compound, these approaches can be used to design new molecules with desired characteristics, such as enhanced reactivity for a specific application or improved selectivity.

A typical workflow would involve creating a virtual library of compounds that are structurally related to this compound. researchgate.net For each of these virtual compounds, a set of molecular descriptors would be calculated. A machine learning model, trained on a dataset of known compounds with their experimentally determined properties, can then be used to predict the properties of the virtual compounds. acs.orgresearchgate.net This allows for the rapid screening of a large chemical space to identify promising candidates for synthesis and further investigation. sciencedaily.com

The following interactive table provides a hypothetical example of how a machine learning model might be used to screen a small set of virtual analogues of this compound for a desired property.

Hypothetical Chemoinformatics Screening of this compound Analogues
Compound IDModificationPredicted Property (e.g., Binding Affinity)Recommendation
EDT-001Replace Ethyl with Isopropyl-8.5 kcal/molHigh Priority for Synthesis
EDT-002Replace one Cl with F-7.2 kcal/molMedium Priority for Synthesis
EDT-003Replace S with O-6.1 kcal/molLow Priority for Synthesis

Advanced Applications in Chemical Synthesis and Materials Science

Ethyl Dichlorothiophosphate as a Versatile Synthetic Intermediate

The utility of this compound as a precursor is notable in the synthesis of specialized organophosphorus compounds. Its ability to react with various nucleophiles facilitates the construction of intricate molecular architectures with tailored properties.

This compound serves as a key starting material for the synthesis of various organophosphorus scaffolds, including those with chiral properties. Chiral organophosphorus compounds are of particular interest due to their extensive applications in medicinal chemistry and enantioselective catalysis. rsc.org The synthesis of such molecules with precise control over their stereochemistry is a challenging yet crucial aspect of modern organic synthesis. rsc.org

One approach to creating chiral organophosphorus compounds involves the use of chiral alcohols, such as TADDOL, BINOL, or menthol derivatives, which can react with phosphorus-containing reagents to form chiral H–P species. rsc.org These can then undergo further reactions to yield structurally diverse chiral organophosphorus compounds. rsc.org While direct examples detailing the extensive use of this compound for a wide variety of complex scaffolds are not abundant in the literature, its role as a precursor to chiral thiophosphorus acids has been explored. beilstein-journals.org These chiral catalysts are valuable in asymmetric organocatalysis. beilstein-journals.org The synthesis of chiral phosphonotyrosine representatives has been achieved through the reaction of aldehydes with ethyl azidoacetate, showcasing the creation of biologically relevant chiral structures. mdpi.com

A significant application of this compound is in the synthesis of haptens for the development of immunoassays for pesticides. Haptens are small molecules that, when conjugated to a larger carrier protein, can elicit an immune response, leading to the production of specific antibodies. These antibodies are then utilized in immunoassays, such as ELISA (enzyme-linked immunosorbent assay), for the sensitive and rapid detection of the target analyte.

This compound is a key intermediate in the synthesis of haptens for organophosphorus pesticides like triazophos and chlorpyrifos. For instance, in the synthesis of a hapten for triazophos, this compound is reacted with 1-phenyl-3H-1,2,4-triazol to form an intermediate, which is then further modified to produce the final hapten. Similarly, it is a crucial ingredient for synthesizing haptens of chlorpyrifos by replacing the o-ethyl group. The resulting haptens are then conjugated with proteins to generate antibodies for use in immunoassays.

The following table summarizes the role of this compound in the synthesis of haptens for specific pesticides:

PesticideRole of this compoundResulting Application
TriazophosPrecursor to form O-ethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) chlorothiophosphate intermediate.Development of an ELISA-based immunoassay for the rapid screening and sensitive determination of triazophos.
ChlorpyrifosKey ingredient for the synthesis of the hapten by replacing the o-ethyl group.Generation of specific antibodies for the development of immunoassays to monitor chlorpyrifos residues.

Derivatives in Polymer Chemistry and Functional Materials

The reactivity of this compound also lends itself to the development of novel polymers and functional materials with specialized properties. Its derivatives can be incorporated into polymeric structures or used as additives to enhance the performance of existing materials.

The direct incorporation of this compound into polymeric structures is not extensively documented in scientific literature. However, related compounds have been used in polymer synthesis, suggesting potential analogous applications. For example, ethyl phosphorodichloride, a close structural analog, has been used as a chain extender in the synthesis of phosphorus-containing polylactide (PLA) to impart flame retardant properties to the polymer. researchgate.net This suggests that this compound could potentially be used in a similar manner to introduce thiophosphate moieties into polymer backbones, thereby modifying their properties.

The synthesis of polyphosphoesters is a well-established area of polymer chemistry, and these polymers are known for their biodegradability and potential applications in the biomedical field. mdpi.com Polyphosphoesters can be synthesized through various methods, including polycondensation and ring-opening polymerization. nih.govutwente.nl While the direct use of this compound in these specific polymerization reactions is not commonly reported, its difunctional nature makes it a candidate for polycondensation reactions with suitable diols or other difunctional monomers to create novel thiophosphoester-based polymers.

Derivatives of this compound have potential applications as additives to enhance the performance of lubricants and to act as flame retardants in various materials.

Lubricant Additives: Thiophosphate and dithiophosphate derivatives are well-known antiwear and extreme pressure additives in lubricating oils. psgraw.comresearchgate.net These compounds form a protective film on metal surfaces, which reduces friction and wear under high-pressure conditions. While specific lubricant additives derived directly from this compound are not extensively detailed in readily available literature, the general class of thiophosphates is crucial in lubricant formulations. For instance, thiadiazole derivatives, which can be synthesized from thiophosphorus compounds, have been patented as lubricant additives. nih.gov

Fire Retardants: Organophosphorus compounds are widely used as flame retardants. nii.ac.jpnih.gov They can act in either the gas phase by interrupting the combustion cycle or in the solid phase by promoting the formation of a protective char layer. Phosphorus-containing flame retardants are seen as alternatives to halogenated flame retardants due to environmental concerns. nii.ac.jp Novel phosphorus-containing flame retardants are continually being developed and incorporated into various polymers, such as epoxy resins and polylactic acid, to improve their fire resistance. nii.ac.jpnih.govresearchgate.net Derivatives of this compound, containing both phosphorus and sulfur, could potentially offer synergistic flame-retardant effects.

The following table outlines the potential applications of this compound derivatives as material additives:

Additive TypeFunctionPotential Mechanism of Action
Lubricant AdditiveAntiwear, Extreme PressureFormation of a protective tribofilm on metal surfaces.
Fire RetardantReduce FlammabilityGas phase radical quenching and/or solid phase char formation.

Ligand Design and Coordination Chemistry

The sulfur and oxygen atoms in this compound and its derivatives can act as donor atoms, making them suitable for use as ligands in coordination chemistry. The synthesis of novel ligands and the study of their coordination complexes are active areas of research with applications in catalysis, materials science, and analytical chemistry.

Thiophosphorus and dithiophosphonate compounds are known to be versatile ligands that can coordinate to a wide range of metal ions. researchgate.netresearchgate.net The coordination behavior of these ligands can be tuned by modifying the substituents on the phosphorus atom. While specific examples of ligands synthesized directly from this compound are not prevalent in the literature, its reactivity allows for the introduction of various functional groups that can then participate in metal coordination. For example, reaction with alcohols or amines would yield thiophosphate or phosphoramidothioate esters, respectively, which could then be used as ligands. The resulting metal complexes could have interesting structural, electronic, and catalytic properties.

This compound as a Ligand Precursor for Metal Complexes

The utility of organosulfur and organophosphorus compounds in forming stable complexes with a variety of metals is well-established. nih.govnih.gov this compound, containing both phosphorus and sulfur atoms, can be chemically modified to act as a ligand precursor. The synthesis of transition metal complexes often involves the reaction of a metal precursor with a stoichiometric amount of a phosphine ligand in a dry solvent. mdpi.com The resulting complexes are typically air-stable solids. mdpi.com

The general approach involves substituting the chlorine atoms in this compound with other functional groups to create a chelating ligand. This new ligand can then coordinate with metal ions. For instance, reactions with thiols and iron carbonyls like Fe(CO)₅, Fe₂(CO)₉, or Fe₃(CO)₁₂ are a common route to synthesizing Fe₂(μ-SR)₂(CO)₆ complexes, which are relevant to the active sites of [FeFe]-hydrogenase enzymes. nih.gov Similarly, dithiocarbamate ligands, which are also organosulfur compounds, are known to form stable complexes with metals such as manganese, copper, and zinc. researchgate.net The synthesis process typically involves dissolving the ligand and a metal salt (e.g., CuCl₂·2H₂O) in a solvent like ethanol and refluxing the mixture for several hours. nih.govresearchgate.net The coordination of the ligand to the metal is confirmed by analytical methods such as ³¹P{¹H} NMR spectroscopy, which shows a characteristic shift in the signal upon complex formation. mdpi.com

Exploration of Coordination Modes and Supramolecular Assemblies

The coordination behavior of ligands derived from organothiophosphates is a subject of significant research. These ligands can coordinate to metal centers, such as lanthanides, in various modes. researchgate.net The specific coordination mode influences the properties of the resulting metal complex and any larger structures it may form.

Supramolecular assemblies are well-organized entities formed through the spontaneous association of chemical species via non-covalent interactions. nih.gov These interactions include hydrogen bonding, electrostatic interactions, π-π stacking, and van der Waals forces. nih.gov The formation and structure of these assemblies can be influenced by factors such as the solvent used. nih.gov For example, polyoxometalates (POMs) can interact non-covalently with other moieties to form hybrid assemblies with applications in catalysis and molecular electronics. rsc.org Similarly, ligands derived from this compound could participate in the formation of such organized structures. The study of how organothiophosphate ligands bind with trivalent lanthanide complexes, for instance, is relevant for developing simulants for V-series chemical warfare agents. researchgate.net

Chemical Sensing and Detection Systems

The unique chemical properties of organothiophosphates, including this compound, make them targets for specialized chemical sensors and analytical methods. The development of rapid, sensitive, and selective detection techniques is crucial for environmental monitoring and security. rsc.orgyoutube.com

Development of Sensors for Organothiophosphate Compounds

Considering the widespread use and toxicity of organophosphorus compounds (OPs), the development of easy, rapid, and highly sensitive detection techniques is essential. rsc.org Modern approaches have moved beyond conventional methods to include various types of sensors. rsc.orgmdpi.com

Types of Sensors for Organothiophosphate Detection:

Sensor Type Principle of Operation Examples/Targets Reference
Enzymatic Biosensors Based on the inhibition of enzymes like Acetylcholinesterase (AChE) or the hydrolysis by enzymes like Organophosphate Hydrolase (OPH). The enzyme's activity change is measured. Chlorpyrifos-oxon, Ethyl-paraoxon, Malaoxon, Diazinon, Malathion mdpi.comnih.govtandfonline.com
Electrochemical Sensors Measure changes in electrical signals (e.g., current, potential) resulting from the interaction between the target analyte and a modified electrode surface. Fenitrothion, EPN mdpi.comnih.govtandfonline.com
Colorimetric & Fluorescence Sensors Rely on a change in color or fluorescence intensity upon reaction with the target compound. General organophosphorus pesticides rsc.org

| "Lab on a Glove" Sensor | A flexible, wearable biosensor printed on a glove. An enzyme on the index finger reacts with the sample collected by the thumb, generating an electrochemical signal. | General organophosphate pesticides and nerve agents | youtube.com |

Enzyme-based biosensors are a prominent option, often utilizing the enzyme acetylcholinesterase, which is inhibited by organophosphates. attogene.com Another approach uses organophosphate hydrolase (OPH), which catalyzes the hydrolysis of organophosphates, producing detectable ions. nih.gov Electrochemical sensors, which can be made portable and flexible, offer real-time monitoring by translating the chemical interaction with an organophosphate into a measurable electrical signal. tandfonline.com

Methodologies for Chemical Trace Analysis

For definitive identification and quantification of organothiophosphates at trace levels, laboratory-based analytical methods are employed. These techniques are essential for analyzing environmental and biological samples.

The principal method for detecting organophosphate compounds is gas chromatography (GC). cdc.govanalysis.rs GC separates the components of a mixture, which are then detected by a specialized detector. analysis.rs For organophosphorus compounds, common detectors include the flame photometric detector (FPD) and the nitrogen-phosphorus detector (NPD), which are highly sensitive to phosphorus-containing molecules. cdc.govcdc.gov Mass spectrometry (MS) coupled with GC (GC-MS) provides confirmation of the compound's identity by analyzing its mass-to-charge ratio and fragmentation pattern. cdc.govcwejournal.orgcromlab-instruments.es

High-performance liquid chromatography (HPLC) is another powerful separation technique used, particularly for compounds that are not easily volatilized for GC analysis. mdpi.comcdc.gov Sample preparation is a critical step before analysis and often involves extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analytes from the sample matrix (e.g., water, soil, or blood). cdc.govnih.govcapes.gov.br

Comparison of Analytical Techniques for Organothiophosphate Analysis:

Analytical Technique Detector(s) Common Applications/Matrices Key Features Reference
Gas Chromatography (GC) Flame Photometric (FPD), Nitrogen-Phosphorus (NPD), Electron Capture (ECD), Mass Spectrometry (MS) Analysis of pesticides in soil, water, food, and biological samples. High resolution and sensitivity; specific detectors for phosphorus. cdc.govanalysis.rscromlab-instruments.escapes.gov.br
High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS/MS) Analysis of pesticide metabolites in urine. Suitable for non-volatile and thermally unstable compounds. cdc.gov
Thin-Layer Chromatography (TLC) Visualizing agents (e.g., iodine vapor, palladium(II) chloride) Qualitative detection and confirmation of organothiophosphates. Simple, cost-effective method for screening. bibliotekanauki.pl

| Spectroscopic Methods (NMR, FTIR) | N/A | Structure elucidation and characterization of new compounds. | Provides detailed structural information. | cwejournal.org |

These advanced analytical methods allow for the detection of organothiophosphates at very low concentrations, with detection limits often in the parts-per-billion (ppb) or even lower ranges. capes.gov.brmdpi.com

Environmental Transformation Pathways and Chemical Fate

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For ethyl dichlorothiophosphate, the primary abiotic degradation pathways are hydrolysis, photolysis, and oxidation.

Hydrolysis is a significant abiotic degradation pathway for organophosphate pesticides in aquatic environments. geoscienceworld.orgresearchgate.net The rate of hydrolysis of these compounds is highly dependent on the pH of the water. geoscienceworld.orgresearchgate.net Generally, the hydrolysis of organothiophosphates is catalyzed by either acid or base, with the rate being slowest in neutral to slightly acidic conditions and increasing significantly under alkaline conditions. gcsaa.org

The hydrolysis of this compound involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus atom. This leads to the cleavage of the phosphoester or P-Cl bonds. The general mechanism for organophosphate hydrolysis can proceed through different pathways depending on the pH:

Neutral Hydrolysis: In neutral water, the water molecule itself acts as the nucleophile. This process is generally slow for many organophosphates.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, attacks the phosphorus atom, leading to a more rapid degradation of the compound. gcsaa.org

Table 1: Illustrative pH Dependence of Hydrolysis for a Structurally Related Organophosphate Pesticide

pHTemperature (°C)Half-life
525> 1 year (estimated)
725~30 days
925~1 day

Note: This table is a generalized representation based on typical organophosphate behavior and does not represent specific data for this compound.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Organophosphate pesticides can undergo photolysis, although it is generally considered a less significant degradation pathway compared to hydrolysis and microbial degradation for many of these compounds in aqueous environments. geoscienceworld.orgresearchgate.net The rate and extent of photolysis depend on factors such as the light intensity, the presence of photosensitizing substances in the water, and the chemical structure of the compound. The degradation process can involve the cleavage of P-O, P-S, and P-Cl bonds, as well as reactions involving the ethyl group.

Oxidative decomposition is another abiotic process that can contribute to the degradation of this compound. In the atmosphere, this can occur through reactions with hydroxyl radicals (•OH). In aquatic systems, other reactive oxygen species can play a role. The thiophosphate moiety (P=S) in organothiophosphates can be susceptible to oxidation, which can lead to the formation of the corresponding oxon (P=O) analogue. These oxon analogues are often more toxic than the parent thiophosphate compound.

Biotransformation Mechanisms

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the dissipation of organophosphate pesticides in the environment, particularly in soil and water. geoscienceworld.orgresearchgate.net

A diverse range of soil and aquatic microorganisms have the ability to degrade organophosphate pesticides. geoscienceworld.orgresearchgate.net These microorganisms can utilize the pesticides as a source of carbon, phosphorus, or energy. The primary enzymatic reaction involved in the initial breakdown of many organophosphates is hydrolysis, catalyzed by enzymes such as phosphotriesterases (also known as organophosphate hydrolases).

These enzymes cleave the ester bonds of the organophosphate molecule. In the case of this compound, microbial enzymes could potentially hydrolyze the ethyl-phosphate ester bond or the P-Cl bonds. The degradation of organophosphates in soil is generally faster in soils with a history of pesticide application, as the microbial populations may have adapted to utilize these compounds. geoscienceworld.orgresearchgate.net The rate of microbial degradation is influenced by several environmental factors, including temperature, pH, soil moisture, and organic matter content.

In addition to microbial enzymes, esterases present in higher organisms can also contribute to the hydrolysis of organothiophosphates. These non-target esterases, such as carboxylesterases and paraoxonases (A-esterases), are found in various tissues of vertebrates and invertebrates. While these enzymes are primarily involved in endogenous metabolism, they can also hydrolyze xenobiotic esters, including organophosphate pesticides. The enzymatic hydrolysis of this compound by these esterases would likely result in the cleavage of the ethyl-phosphate bond, leading to the formation of dichlorothiophosphoric acid and ethanol. The efficiency of this hydrolysis can vary significantly between different species and even among individuals within a species due to genetic polymorphisms in these enzymes.

Fate in Environmental Compartments

Soil: In the soil environment, this compound is subject to both abiotic and biotic degradation. Microbial degradation is expected to be a significant dissipation pathway. geoscienceworld.orgresearchgate.net The compound's mobility in soil will depend on its sorption to soil particles. Organophosphate pesticides exhibit a range of soil sorption behaviors, which are influenced by soil properties like organic matter content and clay content. Compounds that are strongly sorbed are less mobile and may be more persistent as they are less available for microbial degradation. lyellcollection.org

Water: In aquatic systems, hydrolysis is likely to be a key degradation process, with the rate being highly pH-dependent. geoscienceworld.orgresearchgate.net Photolysis may also contribute to its breakdown in sunlit surface waters. The compound can be transported in dissolved form in the water column or partitioned to sediments.

Air: Due to its potential volatility, this compound may be present in the atmosphere, particularly after application if used as a pesticide intermediate in the field. In the air, it would be subject to long-range transport and degradation by oxidative processes, primarily through reactions with hydroxyl radicals.

Table 2: Summary of Environmental Fate of this compound

Environmental CompartmentDominant Degradation/Transformation PathwaysKey Influencing Factors
Soil Microbial Degradation, HydrolysisSoil moisture, pH, temperature, organic matter content, microbial population
Water Hydrolysis (pH-dependent), Microbial Degradation, PhotolysispH, temperature, sunlight intensity, microbial population
Air Oxidative Decomposition (reaction with •OH radicals)Atmospheric conditions, sunlight intensity

Transport and Distribution in Soil and Water Systems

The mobility and distribution of this compound in soil and aquatic environments are governed by its inherent physicochemical properties and its interaction with environmental matrices. Key processes influencing its fate include adsorption to soil particles, leaching into water columns, and volatilization.

In aqueous systems, the distribution of this compound is influenced by its water solubility and potential for hydrolysis. The compound's partitioning between water and sediment layers is a critical aspect of its environmental distribution. Chemicals with low water solubility and high affinity for organic matter tend to accumulate in sediments, which can act as both a sink and a long-term source of contamination. The persistence of this compound in the water column versus its sequestration in sediment is a key determinant of its bioavailability to aquatic organisms.

Interactive Data Table: Factors Influencing Transport and Distribution

Environmental FactorInfluence on this compoundPotential Outcome
Soil Organic Matter Increased adsorptionReduced leaching to groundwater
Soil pH Can affect hydrolysis ratesAltered persistence in soil
Water Temperature Influences rates of degradationFaster breakdown at higher temperatures
Water Flow/Turbulence Affects mixing and sediment resuspensionWider distribution in aquatic systems

Identification and Characterization of Transformation Products

The environmental persistence of this compound is limited by various transformation processes, including hydrolysis, photolysis, and biodegradation, which lead to the formation of new chemical entities known as transformation products. The identification and characterization of these products are essential for a complete understanding of the compound's environmental fate and potential risks.

Hydrolysis is a primary degradation pathway for many organophosphate compounds in aqueous environments. This chemical reaction involves the cleavage of the molecule by water. For this compound, hydrolysis would likely involve the breaking of the phosphorus-ester or phosphorus-chloride bonds. The rate of hydrolysis is often pH-dependent, with many organophosphates degrading more rapidly under alkaline conditions. The expected hydrolysis products would be derivatives where the ethoxy or chloro groups are replaced by hydroxyl groups.

Photolysis , or degradation by sunlight, can also contribute to the transformation of this compound, particularly in surface waters. The energy from ultraviolet (UV) radiation can break chemical bonds, leading to the formation of various photoproducts.

Biodegradation , the breakdown of the compound by microorganisms, is another significant transformation pathway, especially in soil and sediment. Microbes can utilize the compound as a source of nutrients, leading to its mineralization into simpler inorganic compounds. The specific metabolic pathways and the resulting transformation products are dependent on the microbial communities present and the prevailing environmental conditions.

While specific studies identifying the transformation products of this compound are scarce in the public domain, analogous organophosphate compounds are known to degrade into various smaller molecules. For example, the hydrolysis of similar compounds often yields the corresponding phosphoric or thiophosphoric acid derivatives and the alcohol or phenol (B47542) leaving groups.

Interactive Data Table: Potential Transformation Pathways and Products

Transformation PathwayDescriptionPotential Transformation Products
Hydrolysis Cleavage of chemical bonds by water.O-ethyl phosphorodichloridate, ethyl phosphate (B84403), chloride ions.
Photolysis Degradation by sunlight.Oxidized and rearranged molecular structures.
Biodegradation Breakdown by microorganisms.Simpler organic acids, carbon dioxide, and inorganic phosphate and sulfate (B86663).

Analytical Chemistry for Characterization and Monitoring

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of ethyl dichlorothiophosphate, allowing for its separation from complex mixtures prior to detection and quantification. The choice of technique depends on the sample matrix and the analytical objectives.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organothiophosphorus compounds like this compound. brjac.com.br The compound's volatility makes it well-suited for GC-based separation. Different detectors can be coupled with a gas chromatograph to achieve high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the identification and quantification of organophosphorus compounds. brjac.com.brcdc.govshimadzu.com The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides mass information, which aids in structural confirmation. cdc.gov Electron ionization (EI) is a common technique used in GC-MS that can provide detailed fragmentation patterns useful for identifying unknown compounds by comparing them to spectral libraries. researchgate.netresearchgate.net

Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, making it exceptionally useful for analyzing organophosphorus pesticides and related compounds like this compound. scioninstruments.com This selectivity minimizes interference from other compounds in the sample matrix, thereby enhancing detection sensitivity for the target analyte. cdc.gov The NPD operates on the principle of chemiluminescence, where nitrogen and phosphorus compounds generate a specific response. scioninstruments.com

Gas Chromatography-Flame Photometric Detector (GC-FPD): The FPD is another selective detector used in gas chromatography, particularly for sulfur- and phosphorus-containing compounds. news-medical.net By using specific optical filters (e.g., 526 nm for phosphorus and 394 nm for sulfur), the FPD can be set to selectively detect phosphorus, making it ideal for the analysis of this compound. news-medical.net This detector is known for its high sensitivity, capable of detecting target compounds at parts-per-billion (ppb) levels. news-medical.netiaea.org

TechniquePrincipleSelectivityPrimary Application for this compound
GC-MSSeparation by GC, identification by mass-to-charge ratio and fragmentation pattern. brjac.com.brHigh (based on mass)Definitive identification and structural confirmation. cdc.govresearchgate.net
GC-NPDSelective detection of nitrogen and phosphorus compounds via surface ionization. scioninstruments.comVery High (for N and P)Trace-level quantification in complex matrices with minimal interference. cdc.gov
GC-FPDChemiluminescence of P and S compounds in a hydrogen-rich flame. news-medical.netVery High (for S and P)Sensitive and selective detection, especially when monitoring for phosphorus content. iaea.org

For less volatile degradation products or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a valuable alternative to GC. nih.gov This technique separates compounds based on their interactions with a stationary phase in a packed column and a liquid mobile phase. nih.gov

The use of tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the detection of organophosphorus compounds and their metabolites in various matrices. nih.govlcms.cz Electrospray ionization (ESI) is a common interface for LC-MS, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+, which is useful for molecular weight determination. dtic.milrsc.org This method is particularly advantageous for analyzing aqueous samples directly with minimal sample preparation. nih.gov

Advanced Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation and confirmation of this compound.

Mass spectrometry provides detailed information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS is used to determine the molecular weight of this compound with high accuracy. dtic.mil

Tandem Mass Spectrometry (MS/MS): In MS/MS, precursor ions are selected and fragmented through collision-induced dissociation (CID) to produce product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is highly specific to the compound's structure, enabling unambiguous identification. mdpi.comnih.gov This technique is crucial for distinguishing between isomers and for identifying compounds in complex mixtures. nih.gov

Direct Analysis in Real Time Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DART-FT-ICR MS): DART is an ambient ionization technique that allows for the rapid analysis of samples with little to no preparation. nih.govunt.edu When coupled with FT-ICR MS, which offers ultrahigh mass resolution and accuracy, it becomes a powerful tool for the unequivocal identification of compounds based on their exact molecular formula. mdpi.comnationalmaglab.org This advanced method can achieve mass measurement accuracy below 1 ppm, which is critical for confirming the elemental composition of organothiophosphates. nih.govmdpi.com

TechniqueInformation ObtainedKey Advantage
MSMolecular weight and isotopic abundance.Fundamental for molecular formula determination. dtic.mil
MS/MSStructural information from fragmentation patterns. nih.govmdpi.comHigh specificity for structural elucidation and confirmation. rsc.org
DART-FT-ICR MSExtremely high-resolution mass and accurate mass measurement for unequivocal formula identification. nih.govmdpi.comRapid analysis with minimal sample preparation and very high confidence in identification. unt.edunationalmaglab.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic compounds. It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule. du.edu For this compound, ¹H NMR and ¹³C NMR spectra provide definitive confirmation of its structure. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum correspond directly to the ethyl group's protons and their connectivity. Similarly, the ¹³C NMR spectrum shows distinct signals for the two carbon atoms of the ethyl group. nih.gov

NMR Spectral Data for this compound (C₂H₅Cl₂OPS)
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~1.5Triplet-CH₃
¹H~4.5Quintet/Multiplet-O-CH₂-
¹³C~16Singlet-CH₃
¹³C~70Singlet-O-CH₂-

Note: Approximate chemical shifts are based on typical values for similar functional groups and may vary slightly based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. uh.edunih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. For instance, C-H stretching vibrations from the ethyl group are expected in the 2850-3000 cm⁻¹ region. docbrown.info More importantly, characteristic absorptions for P=S, P-O-C, and P-Cl bonds provide strong evidence for the compound's identity. nih.gov

Key Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2850-3000StretchingC-H (in -CH₂- and -CH₃)
950-1050StretchingP-O-C (alkyl)
650-800StretchingP=S
450-600StretchingP-Cl

Note: Wavenumber ranges are approximate and serve to identify the presence of the specified functional groups.

Sample Preparation and Derivatization Strategies for Analytical Purposes

The accurate and sensitive determination of this compound and related organophosphorus compounds in various environmental and biological samples presents significant analytical challenges. These challenges stem from the complexity of the sample matrices, which can contain numerous interfering substances, and the inherent chemical properties of the analytes. Consequently, robust sample preparation and derivatization strategies are crucial for reliable characterization and monitoring. These strategies aim to isolate the target analyte from the matrix, reduce interference, and enhance its detectability by analytical instrumentation such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Extraction and Cleanup Procedures for Complex Matrices

The initial step in the analysis of this compound from complex matrices like soil, water, or biological tissues involves its extraction into a solvent, followed by cleanup procedures to remove co-extracted impurities. The choice of extraction and cleanup method depends heavily on the matrix type and the physicochemical properties of the analyte.

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For LLE, solvents such as ethyl acetate, acetonitrile, and dichloromethane (B109758) are frequently employed. wur.nlnih.gov For instance, a typical procedure for non-fatty samples might involve homogenization with sodium sulfate (B86663) and ethyl acetate. nih.gov For fatty matrices, a subsequent hexane/acetonitrile partitioning step is often added to remove lipids. nih.gov

Solid-phase extraction (SPE) is a widely used cleanup technique that offers advantages in terms of efficiency and reduced solvent consumption. researchgate.net Various sorbents can be used in SPE cartridges to isolate analytes from the sample extract. researchgate.net The selection of the sorbent is based on the polarity of the target compound and the nature of the matrix interferences. researchgate.net Dispersive solid-phase extraction (dSPE), often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another effective cleanup approach, particularly for food and environmental samples. mdpi.com In dSPE, sorbents like primary secondary amine (PSA), C18, or Z-Sep are used to remove interferences such as fatty acids, sugars, and lipids from the initial extract. mdpi.com

For separating analytes from high-molecular-weight interferences like lipids and proteins, Gel Permeation Chromatography (GPC) is an effective cleanup technique. researchgate.net It is particularly useful in the analysis of fatty samples and is often employed in multi-residue analysis methods. researchgate.net

Below is a table summarizing common extraction and cleanup methods applicable to the analysis of organophosphorus compounds in complex matrices.

Technique Description Typical Solvents/Sorbents Target Matrices Reference
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.Ethyl Acetate, Dichloromethane, Acetonitrile, HexaneWater, Biological Fluids, Food Homogenates wur.nlnih.gov
Solid-Phase Extraction (SPE) Analyte is isolated from a liquid sample by partitioning onto a solid sorbent, followed by elution.C18, Silica, Quaternary Amine/Aminopropyl (SAX/NH2)Water, Soil Extracts, Biological Extracts researchgate.netiaea.org
Dispersive SPE (dSPE) Sorbent is added directly to the sample extract to remove matrix components. Often used in QuEChERS.Primary Secondary Amine (PSA), C18, Z-Sep, EMR-LipidFood, Environmental Samples mdpi.com
Gel Permeation Chromatography (GPC) Size-exclusion chromatography used to separate the analyte from large molecules like lipids.Cyclohexane:Ethyl AcetateFatty Samples (e.g., fish, oils) wur.nlresearchgate.net

Derivatization for Enhanced Detectability and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.com For GC analysis, derivatization is often employed to increase the volatility and thermal stability of polar analytes. libretexts.org For LC-MS, it can be used to enhance ionization efficiency, leading to significantly improved sensitivity. nih.gov

Several derivatization strategies are applicable to this compound and its potential degradation products, which may possess polar functional groups. The three most common methods for GC analysis are silylation, acylation, and alkylation. libretexts.org

Silylation: This is a widely used technique where an active hydrogen in the analyte is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.orgmdpi.com This process reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis. libretexts.org Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to form volatile TBDMS derivatives of organophosphorus degradation products. nih.gov

Alkylation/Esterification: This involves converting acidic protons into esters or ethers. For organophosphorus acids, methylation is a common approach using reagents like diazomethane. mdpi.com Another approach involves reaction with an alcohol in the presence of a catalyst. For example, various phosphorus chlorides have been successfully derivatized using 1-propanol (B7761284) in a pyridine (B92270) solution for GC-MS screening. rsc.org

Acylation: This method introduces an acyl group into the molecule, which can improve chromatographic behavior and stability. libretexts.org Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used, which also introduce halogen atoms that enhance detectability by electron capture detectors (ECD). libretexts.org

For LC-MS/MS analysis, derivatization aims to introduce a readily ionizable moiety to the analyte. This is particularly useful for compounds that exhibit poor ionization in their native form. A cationic derivatization reagent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), has been successfully used to derivatize organophosphorus acids, including diethyl thiophosphate. nih.gov The reaction, conducted at 70°C, attaches a permanently charged group to the analyte, significantly enhancing its response in positive ion electrospray ionization (ESI) mode and allowing for detection at parts-per-trillion levels. nih.gov

The following table summarizes key derivatization reagents and their applications for organophosphorus compound analysis.

Reagent Class Example Reagent Target Functional Groups Purpose Analytical Method Reference
Silylation N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Alcohols, Acids, AminesIncrease volatility and thermal stabilityGC-MS mdpi.comnih.gov
Alkylation 1-Propanol / PyridineAcid Chlorides (P-Cl)Form stable esters, increase volatilityGC-MS rsc.org
Alkylation DiazomethaneCarboxylic and Phosphonic AcidsForm methyl esters, increase volatilityGC-MS mdpi.com
Acylation Trifluoroacetic Anhydride (TFAA)Alcohols, AminesIncrease volatility, enhance ECD responseGC-ECD, GC-MS libretexts.org
Cationic Derivatization N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)Phosphonic and Thiophosphoric AcidsEnhance ionization efficiencyLC-ESI-MS/MS nih.gov
Esterification Ethyl Chloroformate (ECF)Amines, Acids, PhenolsForm stable derivatives for aqueous samplesGC-MS nih.gov

Future Directions and Interdisciplinary Research Prospects

Integration of Experimental and Computational Approaches

The synergy between experimental analysis and computational modeling represents a significant frontier in understanding the nuanced properties of ethyl dichlorothiophosphate. While experimental techniques provide tangible data on the molecule's behavior, computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), offer a deeper, atom-level understanding of its electronic structure and reactivity.

Future research will likely focus on creating a comprehensive theoretical model of this compound. This involves using computational tools to predict various molecular properties, which can then be validated against experimental results. For instance, quantum chemical calculations can estimate parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity, providing insights into the molecule's kinetic stability and reactivity. Molecular electrostatic potential maps can be generated to visualize electron density and predict sites susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies.

This integrated approach allows for a more efficient research workflow. Computational screening of potential reactions or derivatives can precede laboratory synthesis, saving time and resources. Furthermore, discrepancies between predicted and observed data can lead to new discoveries and a more refined understanding of the underlying chemical principles.

Table 1: Synergies in Experimental and Computational Analysis of this compound

Parameter Computational Method Experimental Validation Technique Anticipated Insight
Molecular GeometryDensity Functional Theory (DFT)X-ray Crystallography, Electron DiffractionAccurate bond lengths, bond angles, and conformational analysis.
Vibrational FrequenciesDFTInfrared (IR) Spectroscopy, Raman SpectroscopyAssignment of spectral bands and understanding of vibrational modes.
Electronic TransitionsTime-Dependent DFT (TD-DFT)UV-Visible SpectroscopyPrediction of absorption spectra and understanding of electronic structure.
Chemical ReactivityFrontier Molecular Orbital (FMO) TheoryKinetic Studies, Product AnalysisIdentification of reactive sites and prediction of reaction pathways.
NMR Chemical ShiftsGauge-Including Atomic Orbital (GIAO)Nuclear Magnetic Resonance (NMR) SpectroscopyAiding in structural elucidation and confirmation of new derivatives.

Expanding Synthetic Scope for Novel Derivatives

This compound is a versatile precursor for the synthesis of a wide array of novel organophosphorus compounds. The two reactive P-Cl bonds serve as handles for introducing diverse functional groups, allowing for the systematic modification of the molecule's steric and electronic properties. This opens the door to creating libraries of new derivatives with potentially valuable applications in medicinal chemistry, materials science, and agrochemistry.

Future synthetic efforts will likely explore reactions of this compound with various nucleophiles, such as alcohols, phenols, amines, and thiols, to displace one or both chlorine atoms. This can lead to the formation of new phosphorodithioates, phosphorothioamidates, and other related structures. The use of organometallic reagents could facilitate the formation of P-C bonds, further expanding the structural diversity. Such synthetic explorations are crucial for developing compounds with tailored properties, such as enhanced biological activity or specific material characteristics. For example, the synthesis of novel thiophene (B33073) or oxazole (B20620) derivatives containing a thiophosphate moiety could yield compounds with interesting pharmacological profiles.

The strategic design of these derivatives, guided by computational predictions of their properties, will be a key aspect of this research. This allows for a more targeted approach to synthesis, focusing on molecules with the highest probability of exhibiting desired functions.

Table 2: Potential Novel Derivatives of this compound and Their Research Prospects

Derivative Class Synthetic Strategy Potential Functional Groups Potential Field of Application
PhosphorothioamidatesReaction with primary/secondary aminesAlkylamines, arylamines, heterocyclic aminesMedicinal Chemistry (e.g., enzyme inhibitors), Ligands for catalysis
Mixed PhosphorothioatesStepwise reaction with different alcohols/phenolsSubstituted phenols, chiral alcoholsAgrochemicals, Chiral resolving agents
PhosphonothioatesReaction with Grignard or organolithium reagentsAlkyl, aryl, or vinyl groupsMaterials Science (e.g., flame retardants, polymer additives)
Macrocyclic DerivativesReaction with bifunctional nucleophiles (e.g., diols, diamines)Polyethers, polyaminesHost-Guest Chemistry, Ion-selective sensors

Exploring New Applications in Sustainable Chemistry

The principles of green and sustainable chemistry encourage the development of chemical processes that are more environmentally benign and efficient. Future research into this compound and its derivatives could uncover valuable applications in this domain.

One potential area is in the development of novel catalysts. Organophosphorus compounds are widely used as ligands in transition metal catalysis. Derivatives of this compound could be designed to act as efficient ligands for various organic transformations, potentially enabling reactions to proceed under milder conditions, with higher selectivity, and with lower catalyst loadings.

Another avenue is the development of greener alternatives to existing products. For example, organophosphorus compounds are used as flame retardants and plasticizers. Research could focus on creating derivatives of this compound that offer high efficacy while possessing a more favorable environmental and toxicological profile, such as being biodegradable or derived from renewable resources. Furthermore, certain derivatives could be investigated as specialized extraction agents or as components of novel solvent systems, potentially replacing more hazardous or volatile organic compounds in industrial processes. The goal would be to leverage the unique properties of the thiophosphate core to design molecules that contribute to a more sustainable chemical industry.

Advanced Analytical Method Development

As the synthetic scope of this compound expands and its potential applications are explored, the need for advanced analytical methods for its detection, characterization, and quantification will become increasingly critical. While standard techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, future research will need to focus on developing more sensitive, selective, and robust methods.

For trace analysis in complex environmental or biological matrices, methods coupling chromatography with mass spectrometry (e.g., GC-MS, LC-MS/MS) will be essential. The development of specific sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, will be crucial to achieve the low detection limits required for monitoring studies.

Furthermore, as new and potentially chiral derivatives are synthesized, there will be a demand for analytical methods capable of separating and quantifying enantiomers. This could involve the use of chiral chromatography columns or the development of chiral derivatization agents. The creation of high-throughput analytical methods would also be beneficial for screening libraries of new derivatives for their activity or stability. Ultimately, the development of these advanced analytical tools is indispensable for supporting and enabling the future research directions outlined above.

Table 3: Comparison of Analytical Techniques for this compound and its Derivatives

Technique Principle Primary Application Potential Future Advancements
GC-MSSeparation by boiling point, detection by mass-to-charge ratioQuantification in environmental samples, metabolite identificationMiniaturized systems for on-site analysis, high-resolution MS for unambiguous identification.
HPLC-UVSeparation by polarity, detection by UV absorbanceRoutine quality control, analysis of non-volatile derivativesUse of more sustainable mobile phases (greener chromatography).
LC-MS/MSHigh-selectivity separation with tandem mass spectrometryTrace-level quantification in complex biological matricesImproved ionization techniques for sensitive detection of novel derivatives.
Chiral ChromatographySeparation of enantiomers using a chiral stationary phaseAnalysis of stereoisomers of novel derivativesDevelopment of new chiral stationary phases tailored for organophosphorus compounds.
NMR SpectroscopyNuclear spin transitions in a magnetic fieldUnambiguous structural elucidation of new synthetic productsHigher field magnets for increased resolution and sensitivity.

Q & A

Q. What are the established synthesis routes for ethyl dichlorothiophosphate, and what are their key limitations?

this compound is commonly synthesized via reactions involving thiophosphoryl chloride derivatives. A documented method involves reacting triethyl thiophosphate with chlorine, though yields are typically low (~5%) due to competing byproduct formation (e.g., dimethyl pyrophosphate) . Alternative routes may use ethylphosphonous dichloride intermediates, but these require stringent control of reaction conditions to minimize hydrolysis or oxidation . Methodological improvements, such as using anhydrous solvents or catalytic pyridine, are often necessary to enhance reproducibility.

Q. What are the critical physical and chemical properties of this compound relevant to experimental handling?

Key properties include:

  • Boiling point : 180.5°C at 760 mmHg
  • Density : 1.458 g/cm³
  • Hazards : Corrosive, toxic by inhalation (UN 3390), with a flash point of 63°C . These properties necessitate the use of inert atmospheres (e.g., nitrogen), corrosion-resistant glassware, and fume hoods during experiments. Safety protocols must align with GHS05/GHS06 standards, including emergency neutralization procedures for spills .

Q. How is this compound typically applied in agrochemical research?

It serves as a precursor for synthesizing organothiophosphate pesticides. For example, it reacts with alcohols or amines to form thiophosphate esters, which are evaluated for insecticidal activity. Its role in developing O-ethyl dichlorothiophosphate derivatives is critical for structure-activity relationship studies in agrochemical design .

Q. What safety protocols are essential when working with this compound?

Researchers must:

  • Use personal protective equipment (PPE) including nitrile gloves, goggles, and aprons.
  • Avoid skin/eye contact and inhalation by working in certified fume hoods.
  • Store the compound in airtight containers under nitrogen, away from moisture or oxidizing agents .
  • Follow disposal guidelines for toxic, corrosive substances (e.g., neutralization with alkaline solutions before disposal).

Advanced Research Questions

Q. How can researchers optimize low-yield synthesis routes for this compound?

Low yields in traditional methods (e.g., ~5% via triethyl thiophosphate chlorination) often stem from side reactions. Strategies include:

  • Temperature modulation : Lowering reaction temperatures to reduce byproduct formation.
  • Catalytic additives : Introducing pyridine or triethylamine to stabilize intermediates and improve selectivity .
  • Stepwise purification : Employing fractional distillation or chromatography to isolate the target compound from mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural isomers?

Rotational isomers can be analyzed using:

  • FT-IR spectroscopy : Peaks at 650–750 cm⁻¹ (P=S stretching) and 500–600 cm⁻¹ (P-Cl vibrations) help distinguish isomers .
  • NMR spectroscopy : ³¹P NMR chemical shifts (δ ~80–100 ppm) and splitting patterns provide insights into electronic environments .
  • X-ray crystallography : Resolves spatial arrangements of isomers, particularly for solid-state analysis .

Q. How does this compound participate in nucleophilic substitution reactions, and what mechanistic insights are critical?

The compound reacts with nucleophiles (e.g., alcohols, amines) via a two-step mechanism:

  • Initial attack : The nucleophile targets the electrophilic phosphorus center, displacing one chloride.
  • Second substitution : A second nucleophile replaces the remaining chloride, forming a thiophosphate ester. Steric and electronic effects of the ethyl group influence reaction rates, which can be quantified using kinetic studies (e.g., monitoring via ³¹P NMR) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points) across literature sources?

Discrepancies may arise from impurities or measurement methodologies. To resolve these:

  • Reproduce experiments : Validate data using standardized equipment (e.g., calibrated thermometers, manostats).
  • Cross-reference authoritative sources : Compare results with databases like the Aldrich FT-IR Collection or peer-reviewed journals .
  • Statistical analysis : Apply error margin calculations to assess whether variations fall within acceptable experimental uncertainty .

Q. What advanced analytical methods ensure purity assessment of this compound in synthetic workflows?

  • Gas chromatography (GC) : Quantifies volatile impurities using flame ionization detection.
  • Mass spectrometry (MS) : Identifies trace byproducts via fragmentation patterns.
  • Elemental analysis : Confirms stoichiometric ratios of P, S, and Cl to verify compound integrity .

Q. What methodological safeguards ensure reproducibility in this compound-based studies?

  • Detailed documentation : Report exact molar ratios, solvent grades, and reaction times to minimize ambiguity .
  • Blinded experiments : Assign independent researchers to replicate key steps to reduce observer bias.
  • Peer validation : Share protocols with collaborators for pre-publication verification, aligning with Cochrane-style quality criteria for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.